methyl 5-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 5-methyl-1H-indole-3-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
This compound can be prepared by the esterification of indole-5-carboxylic acid . A review article on the synthesis of indole derivatives highlights the construction of indoles as a moiety in selected alkaloids . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO2 . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bonds .Chemical Reactions Analysis
This compound has been used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
This compound is a solid substance that is slightly soluble in DMSO and methanol, but insoluble in water . It has a molecular weight of 175.18 .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-methyl-1H-indole-3-carboxylate and related compounds have been studied for their potential in the synthesis of complex chemical structures. For instance, regioselective dibromination of methyl indole-3-carboxylate has been explored to create derivatives like methyl 5,6-dibromoindole-3-carboxylate, which can be further used in synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Manufacturing and Industrial Applications
- The manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole and its derivatives demonstrates the potential for large-scale production. This includes the production of over 60 kg of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester and more than 20 kg of 5-hydroxy-2-methyl-1H-indole, showcasing the feasibility of large-scale manufacturing based on optimized conditions (Huang et al., 2010).
Pharmaceutical Research
- In pharmaceutical research, the synthesis of conformationally constrained tryptophan derivatives, including methyl 1,3,4,5-tetrahydro-4-[[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, shows its potential in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Computational and Theoretical Studies
- The compound has been a subject of computational and theoretical studies, including investigation of its electronic structure, hydrogen bonding, and spectral features using density functional theory. This research provides insights into the molecular properties and potential applications in various fields (Srivastava et al., 2017).
Chemical Interactions and Biological Activities
- This compound derivatives have been explored for their interaction with various metal ions, such as Zn(II), Cd(II), and Pt(II). This research is significant in understanding the chemical interactions and potential biological activities of these compounds (Dendrinou-Samara et al., 1998).
Mechanism of Action
Target of Action
Methyl 5-methylindole-3-carboxylate, also known as methyl 5-methyl-1H-indole-3-carboxylate or 5-Methylindole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper presents the microwave-assisted synthesis of 2-Methyl-1H-indole-3 . A third paper discusses the synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various cellular processes .
Cellular Effects
This compound has significant effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in gene expression and subsequent cellular responses. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. The compound’s initial effects on cellular processes can be significant, with potential long-term implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, this compound can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can impact overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
properties
IUPAC Name |
methyl 5-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECAAQDHFZNFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374953 | |
Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227960-12-5 | |
Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 227960-12-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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